molecular formula C19H20N2O3S B11603538 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No.: B11603538
M. Wt: 356.4 g/mol
InChI Key: UPNVCLGZCSJWTF-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE typically involves the condensation of appropriate aldehydes with thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHOXY-ALPHA-(4-METHOXYPHENYL)CINNAMONITRILE
  • 2-(3,4-DIMETHOXYPHENYL)-N-(4-METHOXYPHENYL)ETHANAMINE

Uniqueness

4-(3,4-DIMETHOXYPHENYL)-6-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2-THIONE is unique due to its specific substitution pattern and the presence of the tetrahydropyrimidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C19H20N2O3S/c1-22-14-7-4-12(5-8-14)15-11-16(21-19(25)20-15)13-6-9-17(23-2)18(10-13)24-3/h4-11,16H,1-3H3,(H2,20,21,25)

InChI Key

UPNVCLGZCSJWTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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